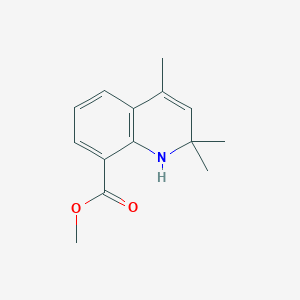

2,2,4-トリメチル-1,2-ジヒドロキノリン-8-カルボン酸メチル

説明

Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core with various substituents that enhance its chemical properties.

科学的研究の応用

Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate, also known as DTXSID60465111, is a compound with significant pharmacological importance . .

Mode of Action

It’s known that dihydroquinolines and their derivatives, which this compound belongs to, display an extensive array of antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties . They also have practical importance as lipid peroxidation inhibitors, and progesterone agonists and antagonists .

Biochemical Pathways

Given its pharmacological properties, it can be inferred that it likely interacts with pathways related to inflammation, lipid peroxidation, and hormonal regulation .

Result of Action

Given its pharmacological properties, it can be inferred that it likely exerts its effects at the cellular level, potentially influencing cell signaling, inflammation, and oxidative stress pathways .

生化学分析

Biochemical Properties

8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of novel oxorhenium (V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives . These interactions are essential for the compound’s function in biochemical processes, influencing the activity of the enzymes and proteins it interacts with.

Cellular Effects

The effects of 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a ligand for Ru-catalyzed asymmetric transfer hydrogenation of ketones . This interaction can lead to changes in cellular metabolism and gene expression, impacting overall cell function.

Molecular Mechanism

At the molecular level, 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a tridentate chelating agent, reacting with 2-aminophenol to form a benzoxazole derivative . This interaction can inhibit or activate specific enzymes, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can undergo fluorescence quenching in water, making it a viable candidate for developing probes for detecting water in aprotic organic solvents . This property highlights its potential for long-term applications in biochemical research.

Dosage Effects in Animal Models

The effects of 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. For instance, it has been used in the synthesis of chiral quinolinyl-oxazoline compounds, which are used as ligands for Cu (II) catalyzed asymmetric cyclopropanation . These studies help determine the optimal dosage for achieving desired effects while minimizing toxicity.

Metabolic Pathways

8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been used in the synthesis of novel oxorhenium (V) complexes, which play a role in metabolic processes

Transport and Distribution

The transport and distribution of 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester within cells and tissues are essential for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation. For instance, it has been shown to undergo fluorescence quenching in water, indicating its potential for targeted delivery in aprotic organic solvents . This property is crucial for its application in biochemical research and drug development.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of methylquinoline-2(1H)-one with (E)-methyl 2-oxo-4-phenylbut-3-enoate in the presence of a thiourea catalyst in tetrahydrofuran (THF), yielding the desired ester with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

化学反応の分析

Types of Reactions

Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

Reduction: Reduction reactions can modify the quinoline core, leading to different derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxylic acids, while reduction can produce dihydroquinoline derivatives.

類似化合物との比較

Similar Compounds

8-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.

4-Hydroxyquinoline: Exhibits similar biological activities and is used in drug development.

2-Hydroxyquinoline: Another quinoline derivative with diverse applications in chemistry and biology.

Uniqueness

Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate stands out due to its specific substituents, which enhance its chemical reactivity and biological activity. Its unique structure allows for targeted modifications, making it a valuable compound in both research and industrial applications.

生物活性

Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate (MTMQ) is a compound of significant interest due to its diverse biological activities, particularly its antioxidant properties. This article delves into the biological activity of MTMQ, highlighting its mechanism of action, biochemical pathways, and relevant case studies.

- Chemical Name : Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate

- CAS Number : 523227-10-3

- Molecular Formula : C14H17NO2

- Molecular Weight : 231.29 g/mol

MTMQ exhibits its biological effects primarily through its antioxidant properties . It scavenges free radicals and inhibits lipid peroxidation, which are crucial for preventing oxidative damage in biological systems. The compound donates hydrogen atoms to free radicals, neutralizing them and preventing cellular damage .

Biochemical Pathways

- Oxidative Stress Reduction : MTMQ has been shown to reduce oxidative stress markers in various studies. For instance, it decreases levels of pro-inflammatory cytokines and modulates the activity of antioxidant enzymes .

- Cell Signaling Modulation : The compound influences cell signaling pathways related to inflammation and apoptosis. It has been observed to lower the expression of NF-κB mRNA and immunoglobulin G levels in animal models subjected to oxidative stress .

- Interaction with Enzymes : MTMQ interacts with enzymes such as NADP-dependent isocitrate dehydrogenase (NADP-IDH), enhancing its activity and promoting the generation of NADPH, a critical cofactor in cellular defense mechanisms against oxidative stress.

Pharmacokinetics

MTMQ demonstrates stability under standard laboratory conditions with minimal degradation. Its pharmacokinetics involve transport through specific cellular mechanisms that target areas requiring antioxidant protection .

Study on Liver Injury

A notable study investigated the effects of MTMQ on liver injury induced by acetaminophen in rats. The findings revealed that MTMQ administration resulted in:

- Reduction of Oxidative Stress : Significant decreases in markers such as 8-hydroxy-2-deoxyguanosine and 8-isoprostane were observed.

- Decreased Inflammation : The compound reduced levels of pro-inflammatory cytokines and inhibited apoptotic pathways by decreasing caspase activities (caspase-3, -8, -9) involved in cell death mechanisms .

This study highlights the potential of MTMQ as a hepatoprotective agent by normalizing antioxidant system function and alleviating histopathological alterations associated with liver damage.

Dosage Effects in Animal Models

Research indicates that MTMQ exhibits dose-dependent effects. Low to moderate doses provide significant antioxidant protection and improve overall health metrics in animal models. Conversely, high doses may lead to adverse effects such as weight loss and changes in liver function .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| MTMQ | Antioxidant | Scavenges free radicals; inhibits lipid peroxidation |

| Ethoxyquin | Hepatoprotective | Prevents liver diseases; antioxidant properties |

| 6-Hydroxy-TMQ | Anti-inflammatory | Reduces oxidative stress; modulates inflammatory markers |

特性

IUPAC Name |

methyl 2,2,4-trimethyl-1H-quinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-9-8-14(2,3)15-12-10(9)6-5-7-11(12)13(16)17-4/h5-8,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTWVFJKVBWXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=CC=C2C(=O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465111 | |

| Record name | 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523227-10-3 | |

| Record name | 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。